molecular formula C16H22O5 B2923730 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 477860-04-1

4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B2923730
CAS No.: 477860-04-1
M. Wt: 294.347
InChI Key: QJHPETSZJYUTGT-UHFFFAOYSA-N
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Description

4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid is a benzoic acid derivative featuring a hexyl ether linkage substituted with a propionyloxy group at the 6-position. The compound combines a rigid aromatic core with a flexible aliphatic chain terminated by a propionate ester.

Properties

IUPAC Name

4-(6-propanoyloxyhexoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHPETSZJYUTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid with structurally related compounds, focusing on ester groups, chain length, synthesis methods, and applications.

Ester Group Variations

Compound Name Ester Group Key Properties Applications/Reactivity
This compound Propionyloxy (CH₂CH₂COO-) Moderate reactivity; stable ester bond. Likely less prone to polymerization than unsaturated esters. Potential use in surfactants, non-reactive coatings.
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid Methacryloyloxy (CH₂C(CH₃)COO-) Contains a reactive vinyl group, enabling radical polymerization. Higher thermal stability due to methyl group. Polymer precursors, hydrogels, photoresponsive materials.
6-(4-Bromophenoxy)hexyl acrylate Acryloyloxy (CH₂CHCOO-) Highly reactive unsaturated ester; prone to crosslinking. Liquid crystal monomers, photopolymers.

Key Insight : The propionyloxy variant lacks the unsaturated bond present in acryloyloxy and methacryloyloxy esters, limiting its utility in polymerization but enhancing hydrolytic stability.

Chain Length and Substituent Effects

Compound Name Chain Length/Substituent Impact on Properties
This compound C6 chain with propionyloxy Balances hydrophobicity and flexibility; suitable for mesomorphic phases.
4-(4-Pentenyloxy)benzoic acid C5 chain with terminal alkene Shorter chain reduces steric hindrance; alkene enables further functionalization.
4-(11-Acryloyloxy-n-non-1-yloxy)benzoic acid C11 chain with acryloyloxy Extended chain increases hydrophobicity; may lower melting points.

Key Insight: Longer chains (e.g., C11 in ) enhance solubility in nonpolar solvents, while shorter chains (C5 in ) improve synthetic accessibility.

Commercial Availability and Purity

Compound Name Purity (%) Suppliers (Example) Price Range (USD)
4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid 95–99 Matrix Scientific, American Custom Chemicals $526–$4,205/g
6-(4-Bromophenoxy)hexyl acrylate NMR-confirmed SYNTHON Chemicals Not specified

Biological Activity

4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid, also known by its CAS number 83883-26-5, is a compound that has garnered attention in the field of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C16H20O5
  • Molecular Weight: 292.33 g/mol
  • Structure: The compound features a benzenecarboxylic acid core with a propionyloxy hexyl side chain, which is significant for its biological interactions.

This compound acts primarily through its interaction with biological targets that modulate signaling pathways. Notably, it has been shown to:

  • Release Nitric Oxide (NO): The compound can facilitate the release of NO from S-nitrosoglutathione, which plays a crucial role in immune modulation by polarizing macrophages toward a pro-inflammatory M1 phenotype. This is particularly beneficial for cancer immunotherapy as it enhances the immune response against tumors .
  • Formation of Metal Complexes: The carboxylate groups in the compound can act as bidentate ligands for metal ions, such as Cu(II), forming stable complexes that may influence biological activity through metal-mediated pathways .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Anti-Cancer Activity

Research indicates that the compound's ability to release NO can effectively polarize macrophages, enhancing their anti-tumor activity. A study demonstrated that sustained NO release from a polymer network containing this compound maintained macrophage polarization for over 90 days in physiological conditions .

Immunomodulatory Effects

The compound's role in modulating immune responses has been emphasized in studies focusing on chronic inflammatory conditions. By promoting M1 macrophage polarization, it may alleviate symptoms associated with various inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Nitric Oxide ReleasePolarizes macrophages to M1 phenotype
Metal ComplexationForms Cu(II) complexes
Anti-CancerEnhances immune response against tumors

Case Study 1: Cancer Immunotherapy

In a recent study, a polymer network incorporating this compound was developed to achieve sustained NO release. This approach significantly improved the anti-tumor efficacy in preclinical models by effectively activating the immune system against cancer cells. The study concluded that such compounds could be pivotal in designing novel cancer therapies that leverage the body's immune system .

Case Study 2: Inflammatory Diseases

Another investigation focused on the use of this compound in treating chronic inflammatory diseases. The results indicated that its immunomodulatory properties could reduce inflammation markers and improve symptoms in animal models of diseases like asthma and chronic obstructive pulmonary disease (COPD). This positions the compound as a potential candidate for further development in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step esterification and coupling process. A common approach includes:

Esterification : React 4-hydroxybenzoic acid with hexanediol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the hexyloxy spacer .

Propionylation : Treat the intermediate with propionyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), to form the propionyloxy group.

  • Critical Parameters :
  • Solvent purity (anhydrous conditions) to avoid hydrolysis of the ester.
  • Temperature control (<30°C) during propionylation to minimize side reactions .
  • Yield Optimization :
    Use stoichiometric excess (1.2–1.5 eq) of propionyl chloride and monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. What characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Confirm the presence of characteristic peaks:
  • δ 8.0–7.8 ppm (aromatic protons from benzoic acid).
  • δ 4.1–3.9 ppm (methyleneoxy groups in the hexyl chain).
  • δ 1.2–1.0 ppm (methyl group from propionyloxy) .
  • 13C NMR : Identify ester carbonyls (δ ~170 ppm) and aromatic carbons.
  • High-Performance Liquid Chromatography (HPLC) :
    Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve unreacted starting materials .
  • Mass Spectrometry (MS) :
    Confirm molecular ion peak [M+H]+ at m/z 292.327 (calculated) .

Q. How does the solubility profile of this compound impact experimental design in biological assays?

  • Methodological Answer :
  • Solubility Data :
SolventSolubility (mg/mL)
DMSO>50
Ethanol~20
Water<0.1
(Derived from analogs in )
  • Design Considerations :
  • For cell-based studies, dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity).
  • For in vitro enzymatic assays, pre-mix with ethanol and dilute in buffer (pH 7.4) to prevent precipitation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations :
    Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize the geometry and calculate electrostatic potential maps, identifying reactive sites for functionalization .
  • Molecular Docking :
    Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Focus on hydrogen bonding between the benzoic acid group and catalytic residues (e.g., Arg120 in COX-2) .
  • SAR Analysis :
    Modify the hexyl chain length or propionyl group and correlate changes with binding affinity (ΔG) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Harmonization Framework :

Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for enzyme inhibition) and apply statistical tests (ANOVA) to identify outliers .

Batch Variability Check : Compare purity (HPLC) and stereochemical integrity (chiral HPLC) across samples .

Assay Standardization : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .

  • Case Example :
    Discrepancies in antimicrobial activity may arise from differences in bacterial strain preparation (log-phase vs. stationary-phase cultures) .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous Flow Chemistry :
  • Replace batch reactors with microfluidic systems to enhance heat/mass transfer during esterification (residence time: 30 min, 60°C) .
  • Catalyst Recycling :
    Immobilize DMAP on silica nanoparticles for reuse (>5 cycles without loss of activity) .
  • Process Analytical Technology (PAT) :
    Implement in-line FTIR to monitor reaction progress and automate feed adjustments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) :
    Wear nitrile gloves, lab coat, and safety goggles (≥ANSI Z87.1 standard) .
  • Ventilation :
    Use fume hoods with face velocity ≥0.5 m/s during synthesis .
  • First Aid :
  • Eye Contact : Rinse with saline solution (15 min) and consult ophthalmologist .
  • Skin Exposure : Wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .

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